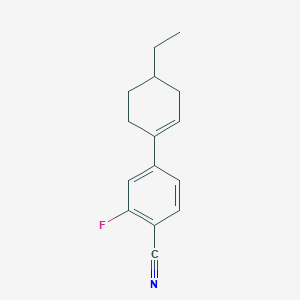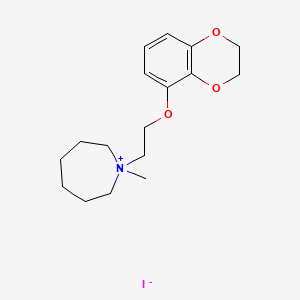
6,13-Pentacenedione-d12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,13-Pentacenedione-d12 is a deuterated derivative of 6,13-Pentacenedione, a polycyclic aromatic ketone. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is an isotope of hydrogen. This modification is often used in scientific research to study reaction mechanisms and pathways due to the unique properties of deuterium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Pentacenedione-d12 typically involves the deuteration of 6,13-Pentacenedione. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated compound. The purity of the final product is ensured through rigorous purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6,13-Pentacenedione-d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
6,13-Pentacenedione-d12 is widely used in scientific research due to its unique properties:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Employed in isotope labeling studies to trace metabolic pathways.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of organic semiconductors and electronic devices.
Mécanisme D'action
The mechanism of action of 6,13-Pentacenedione-d12 involves its interaction with various molecular targets. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect is particularly useful in studying the detailed mechanisms of chemical reactions and understanding the role of hydrogen atoms in biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,13-Pentacenedione: The non-deuterated version of the compound.
6,13-Pentacenequinone: An oxidized form of 6,13-Pentacenedione.
Deuterated Aromatic Ketones: Other aromatic ketones with deuterium substitution.
Uniqueness
6,13-Pentacenedione-d12 is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium allows for the study of isotope effects and offers insights into reaction mechanisms that are not possible with non-deuterated compounds.
Propriétés
Formule moléculaire |
C22H12O2 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1,2,3,4,5,7,8,9,10,11,12,14-dodecadeuteriopentacene-6,13-dione |
InChI |
InChI=1S/C22H12O2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
Clé InChI |
UFCVADNIXDUEFZ-AQZSQYOVSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C3C(=C(C2=C1[2H])[2H])C(=O)C4=C(C5=C(C(=C(C(=C5C(=C4C3=O)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC5=CC=CC=C5C=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13833727.png)
![Methyl 4-{[(e)-(4-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B13833730.png)



![(3R)-6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13833770.png)
![4-Oxo-4-[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid](/img/structure/B13833772.png)
![(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13833774.png)


![3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13833791.png)


![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)
